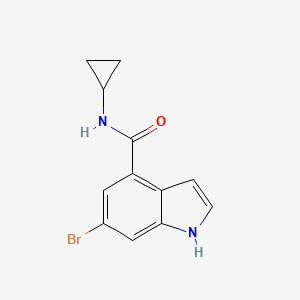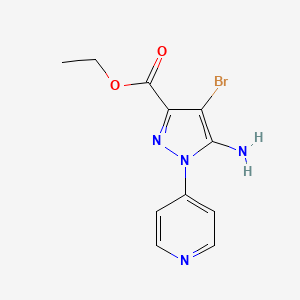
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring, a carboxylic acid group at the 4th position, and a cyclopropylamide group attached to the carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide typically involves the bromination of 1H-indole-4-carboxylic acid followed by the introduction of the cyclopropylamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The cyclopropylamide group can be introduced through an amide coupling reaction using cyclopropylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced forms of the carboxylic acid group.
- Substituted indole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activities. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
6-Bromo-1H-indole-4-carboxylic acid: Lacks the cyclopropylamide group but shares the bromine and carboxylic acid functionalities.
1H-indole-4-carboxylic acid cyclopropylamide: Lacks the bromine atom but contains the carboxylic acid and cyclopropylamide groups.
6-Bromo-1H-indazole-4-carboxylic acid cyclopropylamide: Similar structure but with an indazole ring instead of an indole ring.
Uniqueness: 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is unique due to the combination of the bromine atom, carboxylic acid group, and cyclopropylamide group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
6-bromo-N-cyclopropyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-7-5-10(12(16)15-8-1-2-8)9-3-4-14-11(9)6-7/h3-6,8,14H,1-2H2,(H,15,16) |
Clave InChI |
CBEXRUGNBFINKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C3C=CNC3=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)







